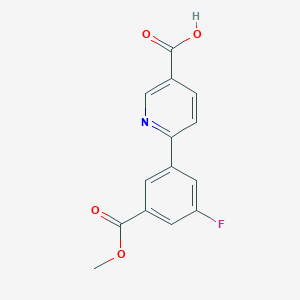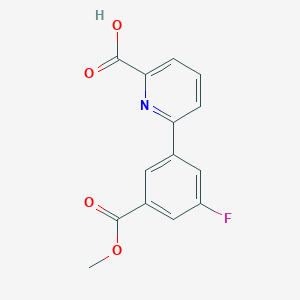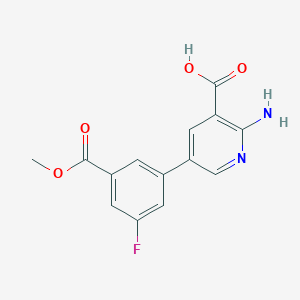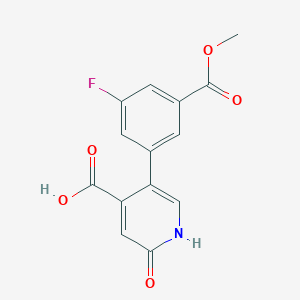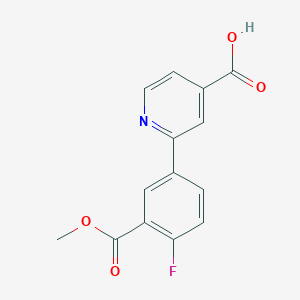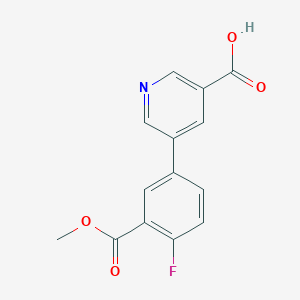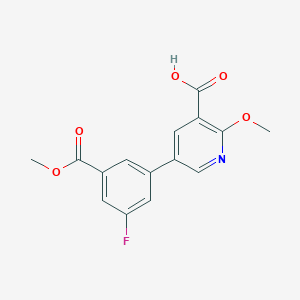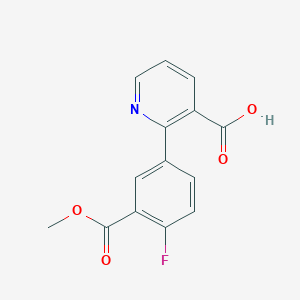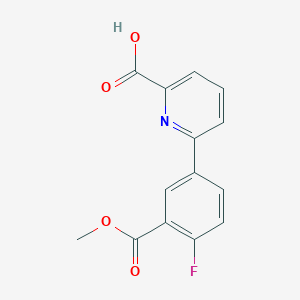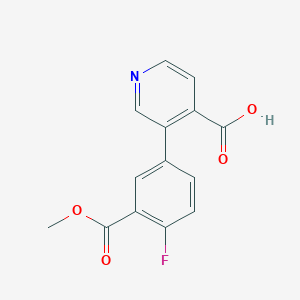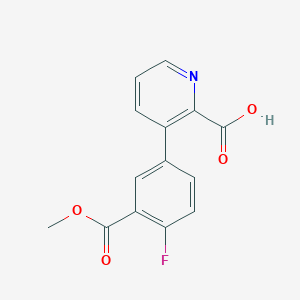
3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% (3-FMPPA, 95%) is a synthetic compound that has been studied for its potential therapeutic applications in various scientific fields. It is a derivative of picolinic acid, which is a natural product derived from the amino acid tryptophan. 3-FMPPA, 95% is a white crystalline solid with a melting point of 140-142°C and a molecular weight of 253.2 g/mol. It is soluble in water and insoluble in organic solvents.
Mécanisme D'action
3-FMPPA, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9) by binding to the active site of the enzyme and preventing its activity. It also acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR) by binding to the active site and preventing its activity. In addition, 3-FMPPA, 95% acts as an inhibitor of the enzyme phospholipase A2 (PLA2) by binding to the active site and preventing its activity.
Biochemical and Physiological Effects
3-FMPPA, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, DHFR, and PLA2. In addition, 3-FMPPA, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-FMPPA, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and easy to use. In addition, it is a stable compound that is not easily degraded by light or heat. Furthermore, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the inhibition of enzymes and other biological processes.
However, there are also some limitations associated with the use of 3-FMPPA, 95% in laboratory experiments. For example, it is not soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, it has not been extensively studied, so its effects on other enzymes and biological processes are not well understood.
Orientations Futures
The future directions for the use of 3-FMPPA, 95% in scientific research are numerous. It could be used to study the inhibition of other enzymes and biological processes. It could also be used to study the effects of CYP2C9, DHFR, and PLA2 inhibitors on other diseases and disorders, such as diabetes, obesity, and cardiovascular disease. In addition, it could be used to study the effects of CYP2C9, DHFR, and PLA2 inhibitors on drug metabolism and drug-drug interactions. Finally, it could be used to develop new therapeutic strategies for the treatment of various diseases and disorders.
Méthodes De Synthèse
3-FMPPA, 95% can be synthesized by the reaction of 4-fluoro-3-methoxybenzaldehyde with picolinic acid in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out at room temperature for 24 hours. The product is then purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
3-FMPPA, 95% has been studied for its potential therapeutic applications in various scientific fields. It has been used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA precursors. In addition, 3-FMPPA, 95% has been used to study the inhibition of the enzyme phospholipase A2 (PLA2), which is involved in the synthesis of fatty acids and other phospholipids.
Propriétés
IUPAC Name |
3-(4-fluoro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-7-8(4-5-11(10)15)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGBAHWGFKTRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

